4-Fluoro-2-morpholinobenzonitrile
Description
Properties
IUPAC Name |
4-fluoro-2-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-2-1-9(8-13)11(7-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVZYGRPZUWOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The nitrile group at the 1-position of the benzene ring withdraws electron density via resonance, rendering the ortho (2-position) and para (4-position) positions electrophilic. When a halogen (X = Cl, F) occupies the 2-position, morpholine can displace it under thermal conditions. For example, 2-chloro-4-fluorobenzonitrile reacts with excess morpholine at elevated temperatures (120–150°C) to yield this compound. The reaction proceeds via a two-step mechanism:
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Ring activation : The nitrile group polarizes the aromatic ring, stabilizing the transition state.
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Nucleophilic attack : Morpholine’s lone pair attacks the electrophilic carbon at the 2-position, displacing the halogen.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
In a representative procedure, 2-chloro-4-fluorobenzonitrile (1.0 equiv.) and morpholine (4.0 equiv.) are heated at 140°C for 12 hours under nitrogen, achieving >85% conversion. The crude product is isolated via aqueous workup and recrystallized from ethanol to afford pure this compound.
For substrates with poor leaving groups (e.g., fluorine), palladium-catalyzed cross-coupling reactions offer a viable alternative. The Buchwald-Hartwig amination enables the introduction of morpholine at the 2-position using aryl halides or pseudohalides.
Catalyst Systems and Ligand Effects
A typical catalytic system comprises:
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Palladium source : Pd(OAc)₂ or Pd₂(dba)₃ (1–5 mol%).
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Ligand : Xantphos or BINAP (2–10 mol%) to enhance catalytic activity.
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Base : Cs₂CO₃ or K₃PO₄ (2.0 equiv.) to deprotonate morpholine.
For example, 2-bromo-4-fluorobenzonitrile reacts with morpholine in the presence of Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 100°C for 24 hours, yielding this compound in 78% yield.
Advantages Over Thermal Substitution
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Broader substrate scope : Tolerates electron-neutral or donating groups.
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Milder conditions : Reactions proceed at lower temperatures (80–100°C).
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Higher selectivity : Minimizes isomer formation compared to SNAr.
Multi-Step Synthesis via Intermediate Functionalization
When direct substitution is impractical, multi-step routes involving intermediate functional group interconversion (FGI) are employed.
Nitro Reduction and Reductive Amination
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Nitration : 4-Fluoro-2-nitrobenzonitrile is synthesized via nitration of 4-fluorobenzonitrile using HNO₃/H₂SO₄.
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Reduction : The nitro group is reduced to an amine using H₂/Pd-C or Fe/HCl.
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Morpholine Incorporation : The amine undergoes reductive amination with morpholine using NaBH₃CN or H₂/Pd-C.
This route, though lengthier, avoids harsh SNAr conditions and achieves yields of 65–70%.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Thermal SNAr | 85–90 | 95–98 | Simple setup; no catalyst required. | Limited to activated substrates. |
| Buchwald-Hartwig | 75–80 | 97–99 | Broad substrate scope; mild conditions. | Requires expensive catalysts. |
| Multi-Step Synthesis | 60–70 | 90–95 | Avoids high-temperature steps. | Low overall yield; multiple purifications. |
Industrial-Scale Considerations
For large-scale production, thermal SNAr is preferred due to its simplicity and cost-effectiveness. Key industrial adaptations include:
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Continuous flow reactors : Enhance heat transfer and reduce reaction times.
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Solvent recycling : Morpholine is recovered via distillation and reused.
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In-line analytics : HPLC monitors reaction progress in real time.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-morpholinobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases like DBU and nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
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Drug Development :
- 4-Fluoro-2-morpholinobenzonitrile serves as an intermediate in the synthesis of various pharmaceutical agents. The incorporation of fluorine enhances metabolic stability and bioavailability, making it a valuable building block in drug design .
- Fluorinated compounds have shown improved interaction with biological targets, often leading to increased potency and selectivity. For instance, modifications to lead compounds with fluorine can alter their pharmacokinetic properties favorably .
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Antituberculosis Activity :
- Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have identified specific substitutions that enhance efficacy, making it a candidate for further development as an antituberculosis agent .
Biological Research
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Ligand Studies :
- The compound is investigated for its role as a ligand in biochemical assays. Its ability to bind to specific proteins or enzymes allows researchers to explore mechanisms of action and biological pathways.
- Studies have shown that fluorinated compounds can modulate enzyme activity, providing insights into their potential therapeutic roles .
- Nanotechnology Applications :
Industrial Applications
- Specialty Chemicals Production :
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Material Science :
- The compound's properties are leveraged in the development of advanced materials with specific functionalities, such as enhanced thermal stability or chemical resistance.
Case Studies
Mechanism of Action
The mechanism of action of 4-Fluoro-2-morpholinobenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their differences:
¹Molecular weight can be estimated as ~206.2 g/mol based on the formula C₁₁H₁₁FN₂O.
Key Observations:
- Morpholine vs. Methoxy: The morpholine group (C₂) in this compound provides greater steric bulk and polarity compared to methoxy analogs like 4-fluoro-2-methoxybenzonitrile. This may enhance solubility in polar solvents (e.g., methanol or chloroform) , whereas methoxy derivatives are more lipophilic.
- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., 2-fluoro-4-(trifluoromethyl)benzonitrile) significantly alter electronic properties, making the nitrile group more electrophilic .
Physicochemical Properties
Notes:
- The morpholine group’s oxygen and nitrogen atoms may participate in hydrogen bonding, improving solubility compared to non-heterocyclic analogs.
- Brominated analogs (e.g., 4-bromo-2-(morpholin-4-yl)benzonitrile) are hygroscopic, suggesting stricter storage requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
